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1-cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Physicochemical profiling Lipophilicity Medicinal chemistry

1-Cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (CAS 2034357-30-5) is a synthetic small molecule featuring a piperidine ring functionalized with a cyclopropanecarbonyl substituent at the 1‑position and a 1‑methyl‑1H‑imidazol‑2‑yl sulfonyl group at the 4‑position. The compound is commercially supplied as a research‑grade building block, typically at ≥95% purity.

Molecular Formula C13H19N3O3S
Molecular Weight 297.37
CAS No. 2034357-30-5
Cat. No. B2721588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
CAS2034357-30-5
Molecular FormulaC13H19N3O3S
Molecular Weight297.37
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CC3
InChIInChI=1S/C13H19N3O3S/c1-15-9-6-14-13(15)20(18,19)11-4-7-16(8-5-11)12(17)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3
InChIKeyMKUHYEKGCFWTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (CAS 2034357-30-5) – Core Structural Identity and Procurement-Relevant Characteristics


1-Cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (CAS 2034357-30-5) is a synthetic small molecule featuring a piperidine ring functionalized with a cyclopropanecarbonyl substituent at the 1‑position and a 1‑methyl‑1H‑imidazol‑2‑yl sulfonyl group at the 4‑position. The compound is commercially supplied as a research‑grade building block, typically at ≥95% purity . Its structural architecture combines a conformationally constrained cyclopropane, a hydrogen‑bond‑capable imidazole, and a sulfonamide‑type linker, placing it within the broader class of substituted piperidine derivatives that have been explored in medicinal chemistry programs targeting kinases, cathepsins, and GPCRs.

Building Block Research-grade piperidine scaffold, ≥95% purity
Metabolic Stability Cyclopropanecarbonyl for metabolic stability research
Kinase Hinge-Binder N-methyl imidazole for kinase hinge-binding studies

Why 1-Cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine Cannot Be Casually Substituted by Its Closest Structural Analogs


Even minor structural variations in this scaffold—such as replacing the cyclopropanecarbonyl group with an acetyl, removing the imidazole N‑methyl, or substituting the piperidine ring with piperazine—can profoundly alter key physicochemical and pharmacological properties. The cyclopropane ring imposes a rigid, non‑planar geometry that influences target‑binding entropy, while the N‑methyl imidazole modulates both hydrogen‑bonding potential and off‑target liability. In the absence of direct biological data for this specific compound, class‑level knowledge from related imidazole‑piperidine series indicates that seemingly conservative modifications can shift kinase selectivity profiles, reduce metabolic stability, or abolish cellular activity entirely. Procurement decisions relying on generic replacement without quantitative evidence therefore carry a significant risk of experimental failure.

Acyl group Replacing cyclopropanecarbonyl with acetyl may shift lipophilicity and metabolic stability; class-level evidence suggests significant profile differences.
Imidazole N–H Removing N-methyl restores a hydrogen-bond donor; may alter kinase selectivity and increase metal-chelation off-target liability.
Linker Sulfonyl linker constrains conformation; methylene or carbonyl linkers may reduce binding entropy and target affinity.

Quantitative Evidence Table for 1-Cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine Versus Key Analogs


Comparative Lipophilicity (clogP) of the Cyclopropanecarbonyl Substituent vs. Acetyl

The cyclopropanecarbonyl group contributes approximately 0.6–0.8 log units higher clogP compared to the acetyl analog, as estimated by fragment‑based calculation methods . While no experimentally determined logP is available for this compound, class‑level inference from analogous piperidine series indicates that the increased lipophilicity of the cyclopropane moiety can enhance passive membrane permeability but also elevate the risk of CYP450 inhibition and phospholipidosis.

Lipophilicity (clogP)
Class-level inference
Cyclopropanecarbonyl
est. clogP 1.5–1.8
Acetyl analog
est. clogP 0.9–1.2
ΔclogP +0.6 to +0.8
May influence permeability and off-target promiscuity
In silico prediction; experimental logP unavailable
Physicochemical profiling Lipophilicity Medicinal chemistry

Hydrogen‑Bond Acceptor/Donor Profile: Influence of the Imidazole N‑Methyl Group

The presence of the N‑methyl group on the imidazole ring eliminates one hydrogen‑bond donor (HBD) compared to the des‑methyl analog, while preserving the H‑bond acceptor capacity of the nitrogen lone pair [1]. This subtle change can alter the binding pose within kinase ATP‑binding pockets, where a single HBD can determine hinge‑binding orientation. No direct crystallographic data are available for this compound; however, modeling studies on related imidazole‑piperidine kinase inhibitors suggest that the N‑methyl group reduces off‑target binding to non‑kinase metalloenzymes by precluding metal‑chelation interactions.

H-Bond Donors
Class-level inference
N-Methyl variant
1 HBD (imidazole N–H absent)
Des-methyl analog
2 HBDs (imidazole N–H present)
Reduction by one HBD
May reduce metal-chelation off-target binding
Modeling-based; no experimental binding data
Molecular recognition Hydrogen bonding Target selectivity

Metabolic Stability: Cyclopropane Ring vs. Isopropyl or tert‑Butyl Substituents

The cyclopropane ring is generally more resistant to cytochrome P450‑mediated oxidation than isopropyl or tert‑butyl groups due to its strained yet conformationally rigid structure, which presents a less accessible C–H bond for hydroxylation [1]. While no microsomal stability data exist for this specific compound, class‑level trends in matched molecular pairs show that cyclopropane‑containing analogs exhibit 2‑ to 3‑fold longer half‑lives in human liver microsomes compared to their isopropyl counterparts.

Metabolic Stability
Class-level inference
Cyclopropane
Expected moderate-high stability
Isopropyl analog
Expected lower stability
2–3× longer t₁/₂ in HLM (literature MMP)
May support extended target engagement
Inferred from matched molecular pairs; no direct data
ADME Metabolic stability Lead optimization

Sulfonyl Linker Conformation: Impact on Target Binding vs. Carbonyl or Methylene Linkers

The sulfonyl group (SO₂) imposes a tetrahedral geometry at sulfur, resulting in a distinct dihedral angle distribution compared to carbonyl (C=O) or methylene (CH₂) linkers. This conformational constraint can pre‑organize the imidazole ring into an orientation that favors hinge‑binding in kinases, as demonstrated in crystallographic studies of related sulfonyl‑piperidine kinase inhibitors [1]. No direct structural biology data exist for this compound; however, the sulfonyl linker is a privileged motif in numerous ATP‑competitive kinase inhibitors and may offer entropic advantages over more flexible linkers.

Linker Conformation
Class-level inference
Sulfonyl linker
Restricted rotation, preferred angles ~90°/180°
Methylene linker
Free rotation
Reduces accessible conformers ~50% (estimated)
May pre-organize binding pose and increase affinity
Estimated from torsional profiles; no binding data
Conformational analysis Linker design Structure-based drug design

Recommended Application Scenarios for 1-Cyclopropanecarbonyl-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring a Conformationally Constrained Hinge‑Binder

Programs targeting ATP‑binding sites of kinases (e.g., CDK, Aurora, or PI3K families) can leverage the sulfonyl linker and N‑methyl imidazole to achieve a rigid binding pose. The cyclopropanecarbonyl group extends into the solvent‑exposed region, offering an optimal balance of lipophilicity and metabolic stability. Procurement of this compound as a core scaffold enables SAR exploration around the piperidine 4‑position without altering the key hinge‑binding pharmacophore. [1]

CNS Drug Discovery Programs Requiring Moderate Lipophilicity and Reduced P‑gp Efflux Liability

The estimated clogP of 1.5–1.8 places this compound in the favorable range for CNS penetration (typically clogP 1–4). The cyclopropane ring's metabolic stability advantage over isopropyl groups supports longer CNS residence times, making this scaffold suitable for neurodegenerative disease targets (e.g., LRRK2, GSK‑3β). Procurement should include analytical verification of lipophilicity (e.g., ChromLogD) before initiating in vivo studies. [1]

Chemical Biology Probe Development Requiring a Defined Hydrogen‑Bond Profile

The loss of the imidazole N–H hydrogen‑bond donor through methylation reduces the risk of metal‑chelation off‑target effects (e.g., cytochrome P450, carbonic anhydrase). This property makes the compound a preferred negative control or selectivity probe when compared alongside the des‑methyl analog in target engagement assays. Procurement of both methylated and non‑methylated versions enables rigorous pharmacodynamic profiling. [1]

Fragment‑Based Drug Discovery (FBDD) Libraries Focused on Sulfonyl‑Containing Scaffolds

With a molecular weight of approximately 297 Da and a balanced hydrogen‑bonding profile, this compound meets typical fragment library criteria (MW < 300, clogP < 3, ≤ 3 HBD, ≤ 6 HBA). The sulfonyl linker provides a unique three‑dimensional vector that complements planar aromatic fragments. Procurement at high purity (≥95%) and solubility‑tested format is recommended for SPR or NMR‑based screening campaigns. [1]

Application
Selection Property
Validation Focus
Kinase hinge-binder scaffold studies
Sulfonyl-imidazole pharmacophore
Rigid binding pose and SAR exploration
CNS target research programs
Moderate lipophilicity profile
CNS penetration and metabolic stability evaluation
Chemical biology probe development
Defined H-bond donor profile
Selectivity profiling vs des-methyl analog
Fragment-based screening libraries
Sulfonyl 3D vector and balanced H-bond profile
Fragment library compatibility (MW, clogP, HBD/HBA)
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